Benzene, 1,1'-(1-pentenylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1-pentenylidene)bis-: is an organic compound with the molecular formula C17H18 . It is a derivative of benzene, where two benzene rings are connected by a pentenylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-pentenylidene)bis- typically involves the reaction of benzene with pentenylidene intermediates under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentenylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benzene, 1,1’-(1-pentenylidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1-pentenylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1-pentenylidene)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-pentenylidene)bis- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but with a butenylidene group instead of a pentenylidene group.
Benzene, 1,1’-(1-heptenylidene)bis-: Contains a heptenylidene group, making it longer than the pentenylidene derivative.
Uniqueness
Benzene, 1,1’-(1-pentenylidene)bis- is unique due to its specific pentenylidene linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1530-11-6 |
---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-phenylpent-1-enylbenzene |
InChI |
InChI=1S/C17H18/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,2-3H2,1H3 |
InChI Key |
NCDMQHRPDYHDKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.